molecular formula H10O8Rh2 B054631 Rhodium(III) oxide hydrate CAS No. 123542-79-0

Rhodium(III) oxide hydrate

Cat. No.: B054631
CAS No.: 123542-79-0
M. Wt: 343.89 g/mol
InChI Key: TVSSUISWUFBWCC-UHFFFAOYSA-N
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Description

It appears as a dark grey, odorless powder and is known for its insolubility in water and other common solvents . This compound is of significant interest due to its unique properties and applications in various scientific and industrial fields.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, carbon monoxide.

    Reaction Conditions: High temperatures, controlled atmospheres, and specific pH levels.

Major Products:

    Oxidation Products: Various organic compounds, depending on the specific reaction.

    Reduction Products: Metallic rhodium.

    Substitution Products: Complex rhodium compounds.

Mechanism of Action

The mechanism by which rhodium(III) oxide hydrate exerts its effects is primarily through its catalytic properties. It facilitates various chemical reactions by lowering the activation energy and providing an active surface for the reactants to interact. The molecular targets and pathways involved include:

    Catalytic Sites: The surface of this compound provides active sites for catalytic reactions.

    Electron Transfer: It facilitates electron transfer processes, which are crucial in oxidation and reduction reactions.

Comparison with Similar Compounds

    Rhodium(IV) oxide: Another oxide of rhodium with different oxidation states and properties.

    Rhodium-platinum oxide: A mixed oxide with unique catalytic properties.

Comparison:

This compound stands out due to its versatile applications and unique properties, making it a valuable compound in various scientific and industrial fields.

Biological Activity

Rhodium(III) oxide hydrate (Rh₂O₃·nH₂O) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Rhodium(III) Compounds

Rhodium(III) compounds, including this compound, are known for their unique electronic properties and ability to form stable complexes with various ligands. These properties make them suitable candidates for therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies.

Mechanisms of Biological Activity

  • Inhibition of Nitric Oxide Production :
    Rhodium(III) complexes have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages. This inhibition is mediated through the down-regulation of nuclear factor-κB (NF-κB) activity, a key transcription factor involved in inflammatory responses. By reducing NO production, these complexes may help mitigate inflammation and related pathologies .
  • Anticancer Properties :
    Recent studies have highlighted the anticancer potential of rhodium complexes. For instance, certain rhodium(III) complexes exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) of these compounds suggests that modifications in ligand structures can significantly enhance their biological efficacy .
  • Antioxidant Activity :
    This compound has also been investigated for its antioxidant properties. By scavenging free radicals, it may protect cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Case Study 1: Inhibition of Angiogenesis

A study demonstrated that a cyclometalated rhodium(III) complex inhibited angiogenic activity in human umbilical vein endothelial cells (HUVECs). The endothelial tube formation assay revealed that the complex effectively reduced tube formation, indicating potential applications in anti-angiogenic therapies for cancer treatment .

Case Study 2: Cytotoxicity Against Cancer Cells

Research focusing on the cytotoxicity of rhodium(III) complexes showed significant activity against several cancer cell lines, including breast and prostate cancer cells. The study indicated that specific structural features of the rhodium complexes contribute to their effectiveness as anticancer agents .

Comparative Data on Biological Activities

The following table summarizes the biological activities associated with different rhodium complexes, including this compound:

Rhodium Complex Biological Activity Mechanism
This compoundInhibition of NO productionNF-κB pathway inhibition
Cyclometalated Rh complexAnti-angiogenic activityInhibition of endothelial tube formation
Organometallic Rh complexCytotoxicity against cancer cellsInduction of apoptosis
Rhodium porphyrin complexAntioxidant activityFree radical scavenging

Research Findings

Recent advances have shown that rhodium complexes can serve as versatile agents in drug development due to their unique structural characteristics and ability to interact with biological systems. The exploration of their biological activities has led to promising findings regarding their potential as therapeutic agents.

  • Structure-Activity Relationships : The effectiveness of rhodium complexes is influenced by their oxidation states (+1, +2, +3), geometries (monomer or dimer), and the nature of coordinating ligands. These factors play crucial roles in determining their biological activities .
  • Catalytic Properties : Beyond therapeutic uses, rhodium oxides are also recognized for their catalytic properties in various chemical reactions, including hydroformylation and hydrogenation processes. This dual functionality enhances their appeal in both industrial and pharmaceutical applications .

Properties

IUPAC Name

oxygen(2-);rhodium(3+);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O.3O.2Rh/h1H2;;;;;/q;3*-2;2*+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSSUISWUFBWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-2].[O-2].[O-2].[Rh+3].[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O4Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.825 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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